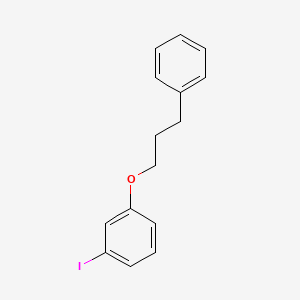

1-Iodo-3-(3-phenylpropoxy)benzene

Description

Properties

IUPAC Name |

1-iodo-3-(3-phenylpropoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15IO/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAZWJDOABUWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-(3-phenylpropoxy)benzene typically involves the iodination of a precursor compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent like iodic acid or hydrogen peroxide. The reaction conditions often require a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of 1-Iodo-3-(3-phenylpropoxy)benzene may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(3-phenylpropoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

1-Iodo-3-(3-phenylpropoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Iodo-3-(3-phenylpropoxy)benzene involves its interaction with various molecular targets. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps. The compound’s reactivity is influenced by the electronic and steric effects of the phenylpropoxy group, which can stabilize intermediates and transition states during reactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Para vs. Meta Substitution: 1-Iodo-4-(3-phenylpropoxy)benzene (16) (para-iodo isomer) is synthesized with 80% yield via coupling of 4-iodophenol and 3-phenylpropanol (). 1-Iodo-3-(isopropyldimethylsilyl)benzene () features a bulky silyl group at the meta position. This group stabilizes intermediates in palladium-catalyzed couplings, achieving yields up to 91% for biphenyl derivatives. The electron-donating 3-phenylpropoxy group in the target compound may similarly enhance coupling efficiency but with different steric constraints .

Functional Group Variations

- Electron-Withdrawing Groups: 1-Iodo-3-(trifluoromethyl)benzene () contains a trifluoromethyl group, an electron-withdrawing substituent. However, such groups reduce electron density on the aromatic ring, contrasting with the electron-rich environment created by the 3-phenylpropoxy group . 1-Iodo-3-[(methylthio)methyl]-5-(trifluoromethyl)benzene () combines methylthio and trifluoromethyl groups, introducing both steric bulk and electronic complexity. Its molecular weight (332.13 g/mol) and lipophilicity (implied by methylthio) differ from the target compound’s ether-based structure .

Siloxy and Sulfur Derivatives :

- 1-Iodo-3-(trimethylsiloxy)benzene () has a trimethylsiloxy group, offering moisture sensitivity (refractive index: 1.546) and distinct stability challenges compared to the hydrolytically stable 3-phenylpropoxy group .

- 3-Iodothioanisole () features a methylthio group (logP = 3.72), indicating higher lipophilicity than ethers. Its boiling point (266.5°C) and density (1.8 g/cm³) provide benchmarks for comparing physical properties .

Physical and Chemical Properties

| Property | 1-Iodo-3-(3-phenylpropoxy)benzene (Inferred) | 1-Iodo-4-(3-phenylpropoxy)benzene (16) | 1-Iodo-3-(trimethylsiloxy)benzene |

|---|---|---|---|

| Molecular Weight | ~348.2 g/mol (estimated) | ~348.2 g/mol | 292.19 g/mol |

| Refractive Index | N/A | N/A | 1.546 |

| Stability | Hydrolytically stable | Hydrolytically stable | Moisture-sensitive |

| Key Reactivity | Electron-rich aromatic ring | Electron-rich aromatic ring | Siloxy-directed reactions |

The 3-phenylpropoxy group enhances stability compared to siloxy derivatives () and avoids the moisture sensitivity seen in sulfur-containing analogs ().

Biological Activity

1-Iodo-3-(3-phenylpropoxy)benzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Iodo-3-(3-phenylpropoxy)benzene can be described by its chemical formula . The compound features a phenyl group and an ether linkage, which may influence its biological properties. The iodine atom is significant in enhancing the lipophilicity and potentially the bioactivity of the molecule.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-Iodo-3-(3-phenylpropoxy)benzene exhibit anticancer properties. For instance, research on related compounds has shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study investigated the effects of a structurally similar compound on prostate cancer cells (DU-145). The combination of this compound with Vitamin D3 analogs resulted in significant growth inhibition, suggesting a potential therapeutic role for iodine-containing phenyl ethers in cancer treatment .

Neurotransmitter Modulation

Compounds with similar structures have been studied for their effects on neurotransmitter systems. For example, derivatives of phenylpropoxybenzene have demonstrated binding affinity to norepinephrine transporters (NET), which are critical in mood regulation and are implicated in disorders such as depression.

Research Findings:

A study highlighted that a related iodinated compound showed high affinity for NET with a dissociation constant () value of 0.53 nM, indicating its potential use in neuroimaging and treatment strategies for depression .

The mechanisms underlying the biological activity of 1-Iodo-3-(3-phenylpropoxy)benzene are likely multifaceted:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key metabolic enzymes involved in drug metabolism and cancer progression.

- Receptor Binding: The iodine substitution may enhance binding to specific receptors or transporters, influencing neurotransmitter dynamics.

- Apoptotic Pathways: Induction of apoptosis in cancer cells through activation of pro-apoptotic factors has been observed with related compounds.

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm), methine protons from the propoxy chain (δ 3.5–4.2 ppm), and iodine-induced deshielding .

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 354 (C₁₅H₁₅IO), with fragmentation patterns confirming the iodophenyl and propoxy groups .

- Elemental Analysis : Validates C, H, I composition (theoretical: C 50.87%, H 4.27%, I 35.81%) .

Advanced : X-ray crystallography resolves steric effects of the bulky 3-phenylpropoxy group, revealing dihedral angles (e.g., 45–60° between benzene rings) that influence reactivity .

How does the 3-phenylpropoxy substituent affect electronic and steric properties compared to smaller alkoxy groups (e.g., methoxy)?

Q. Advanced

-

Electronic Effects : The electron-donating propoxy group increases aryl ring electron density (σₚ⁺ = -0.15 vs. -0.27 for methoxy), enhancing nucleophilic substitution at the iodine site .

-

Steric Hindrance : The bulky 3-phenylpropoxy group reduces coupling efficiency in Pd-catalyzed reactions (yield drops by 20–30% vs. methoxy analogs) due to hindered catalyst access .

-

Comparative Data :

Substituent Coupling Yield (%) Reaction Time (h) Methoxy 85–90 12 Phenylpropoxy 60–70 24

How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

Advanced

Discrepancies in catalytic performance (e.g., Pd vs. Cu catalysts) arise from:

- Substrate Purity : Trace moisture or oxygen deactivates Pd catalysts; rigorous drying (molecular sieves) and inert atmospheres improve reproducibility .

- Ligand Effects : Bulky ligands (e.g., XPhos) mitigate steric hindrance from the phenylpropoxy group, increasing yields by 15–20% .

- Solvent Polarity : Non-polar solvents (toluene) favor oxidative addition of aryl iodides, while polar solvents (DMF) stabilize Pd intermediates .

Case Study : Optimized Suzuki-Miyaura coupling with Pd(OAc)₂/XPhos in toluene at 100°C achieves 75% yield vs. 50% with PdCl₂/PPh₃ in DMF .

What strategies address regioselectivity challenges in further functionalization of 1-Iodo-3-(3-phenylpropoxy)benzene?

Q. Advanced

- Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) or LiTMP to install substituents at the iodine-adjacent position .

- Protection/Deprotection : Temporarily masking the propoxy group (e.g., silylation) prevents unwanted side reactions during halogenation .

- Computational Modeling : DFT calculations predict electrophilic attack preferences (e.g., para to iodine is favored by 8–12 kcal/mol) .

How does the compound’s stability under varying conditions (light, heat) impact storage and experimental design?

Q. Advanced

- Thermal Stability : Decomposition occurs above 150°C (TGA data), requiring reactions below this threshold .

- Light Sensitivity : Iodine bonds undergo homolytic cleavage under UV light; amber glassware and dark storage are essential .

- Hydrolytic Stability : The ether linkage is stable in neutral pH but degrades in strong acids (HCl > 2M) or bases (NaOH > 1M) .

What role does 1-Iodo-3-(3-phenylpropoxy)benzene play in synthesizing bioactive or functional materials?

Q. Advanced

- Pharmaceutical Intermediates : Serves as a precursor to kinase inhibitors via Sonogashira coupling with alkynes .

- Liquid Crystals : The rigid phenylpropoxy group enhances mesophase stability in liquid crystalline polymers .

- MOF Synthesis : Iodine participates in halogen bonding, directing porous framework assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.